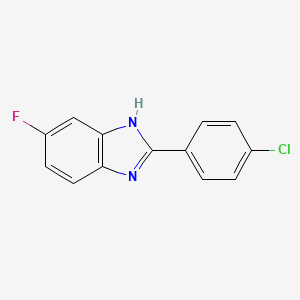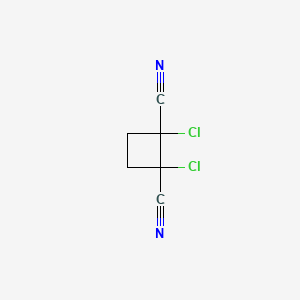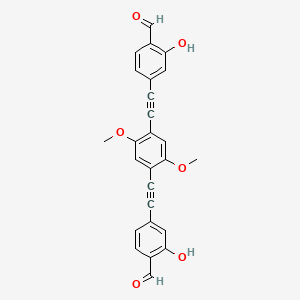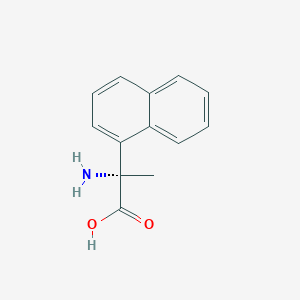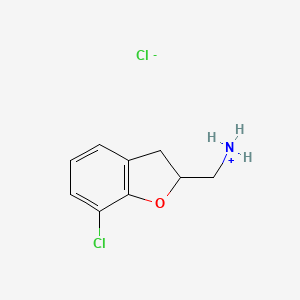
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-2-benzofuranmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Preparation of Precursors: Synthesis of 7-chloro-2-benzofuranmethanol.
Cyclization Reaction: Reaction with methylamine under controlled conditions.
Purification: Isolation and purification of the final product as its hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: A parent compound with a similar structure but lacking the chloro and methylamine groups.
7-Chloro-2-benzofuranmethanol: A precursor in the synthesis of the target compound.
2,3-Dihydro-2,2-dimethyl-7-benzofuranamine: Another derivative with different substituents.
Uniqueness
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is unique due to the presence of both chloro and methylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
33507-15-2 |
|---|---|
Fórmula molecular |
C9H11Cl2NO |
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H |
Clave InChI |
TWFSSKUISFXNBF-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=CC=C2Cl)C[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


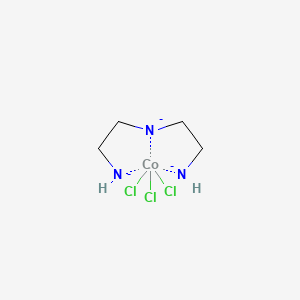





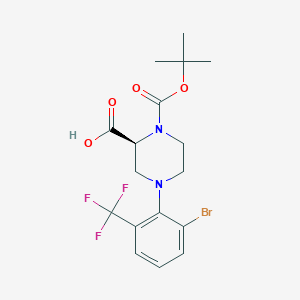
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
